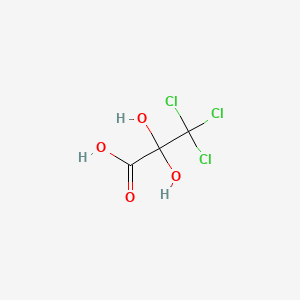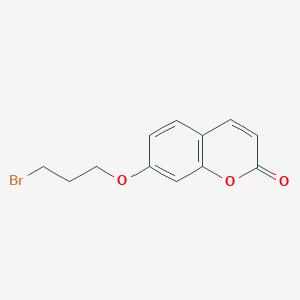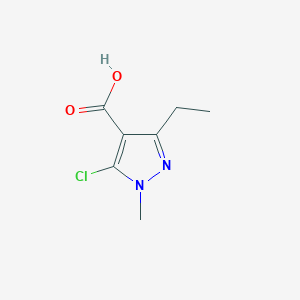
3,3,3-Trichloro-2,2-dihydroxypropionic acid
説明
科学的研究の応用
Synthesis of Polyfluoro-compounds
3,3,3-Trichloro-2,2-dihydroxypropionic acid plays a role in the synthesis of polyfluoro-compounds. For example, it reacts with ethanol to produce ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate, valuable in the development of various polyfluoro-compounds (Banks, Berry, & Moore, 1969).
Biological Production of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP), produced from 3,3,3-Trichloro-2,2-dihydroxypropionic acid, is a significant platform chemical in biotechnology. It can be produced biologically from glucose or glycerol and is used in the synthesis of novel polymers and other derivatives (Kumar, Ashok, & Park, 2013).
Development of Polyester and Copolyesters
The acid is utilized in synthesizing polyesters and copolyesters with amino acid moieties in the main chain. This synthesis is significant in developing new materials with potential applications in various industries (Wang & Nakamura, 1994).
Enzymatic Synthesis in Microbial Engineering
3,3,3-Trichloro-2,2-dihydroxypropionic acid is used in microbial engineering for the enzymatic synthesis of 3-HP. This process involves using recombinant Escherichia coli and has potential industrial applications in organic synthesis and the development of high-performance polymers (Yu et al., 2016).
Biosynthetic Pathways for Production
The acid is crucial in establishing biosynthetic pathways for the production of 3-HP. These pathways are important for replacing chemical synthesis methods, which can be problematic, with biotechnology routes (Jiang, Meng, & Xian, 2009).
Incremental Precursor and Co-factor Supply
It plays a role in the process of incremental precursor and co-factor supply to improve 3-HP production in microorganisms. This method focuses on optimizing biological pathways for better yield and efficiency (Chen et al., 2014).
Eco-Sustainable Production Processes
Its derivatives are involved in eco-sustainable processes leading to 3-hydroxypropanoic acid, highlighting the potential of catalytic chemical methods for sustainable production (Pina, Falletta, & Rossi, 2011).
Gene Expression Control in Microbial Engineering
3,3,3-Trichloro-2,2-dihydroxypropionic acid derivatives are used in microbial engineering for orthogonal gene expression control. This application is crucial in the biosynthesis of platform chemicals such as acrylic acid (Hanko, Minton, & Malys, 2017).
Comparison of Production Methods
Research has been conducted to compare different production methods of 3-HP, including chemical and microbial fermentation routes, highlighting the competitive advantages of chemical synthetic routes (Lang Chun-yan, 2012).
Process Engineering in Microbial Production
3,3,3-Trichloro-2,2-dihydroxypropionic acid is significant in process engineering for microbial production of 3-HP, with research focused on developing new processes for production using alternative feedstocks (de Fouchécour, Sánchez-Castañeda, Saulou-Bérion, & Spinnler, 2018).
Metabolic Engineering for Glucose and Xylose Utilization
It is also important in metabolic engineering, particularly in engineering Corynebacterium glutamicum for efficient 3-HP production from glucose and xylose, a step towards using renewable resources (Chen et al., 2017).
Resolution of 3-Hydroxy-2-(trifluoromethyl)propionic Acid
The acid is used in the resolution of 2-trifluoromethyl-3-hydroxypropionic acid, demonstrating its utility in producing chiral synthetic building blocks (CHIMIA, 1996).
Engineering of 3-HP Production Pathway
The compound is crucial in the directed evolution of the 3-HP production pathway, especially in engineering aldehyde dehydrogenase for improved 3-HP production (Seok et al., 2018).
Renewable Substrate Utilization in Microbial Production
Finally, it contributes to the research on the production of 3-HP from renewable substrates by metabolically engineered microorganisms. This approach emphasizes sustainable and green properties in chemical production (Wang, Cui, Sun, Wang, & Chen, 2023).
特性
IUPAC Name |
3,3,3-trichloro-2,2-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRFUZDYLVLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(Cl)(Cl)Cl)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30993991 | |
| Record name | 3,3,3-Trichloro-2,2-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trichloro-2,2-dihydroxypropionic acid | |
CAS RN |
73257-73-5 | |
| Record name | 3,3,3-Trichloro-2,2-dihydroxypropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73257-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trichloro-2,2-dihydroxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trichloro-2,2-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trichloro-2,2-dihydroxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)




![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)





